1-(4-Fluorophenyl)-4,4-dimethylpentan-3-amine
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Overview
Description
1-(4-Fluorophenyl)-4,4-dimethylpentan-3-amine is an organic compound that features a fluorinated phenyl ring and a pentan-3-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-4,4-dimethylpentan-3-amine typically involves the reaction of 4-fluorobenzaldehyde with a suitable amine precursor under reductive amination conditions. Common reagents used in this process include sodium triacetoxyborohydride and acetic acid . The reaction is usually carried out under mild conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, biocatalytic methods using specific microorganisms have been explored for the enantioselective reduction of related compounds .
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-4,4-dimethylpentan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated phenyl ring, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce the corresponding amine derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-4,4-dimethylpentan-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-4,4-dimethylpentan-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorinated phenyl ring enhances its binding affinity to these targets, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Fluoroamphetamine: A psychoactive research chemical with stimulant and entactogenic effects.
4-Fluorophenyl derivatives: Various compounds with similar structural motifs used in medicinal chemistry and materials science.
Uniqueness
1-(4-Fluorophenyl)-4,4-dimethylpentan-3-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the fluorinated phenyl ring and the pentan-3-amine backbone allows for diverse applications and interactions with molecular targets.
Properties
IUPAC Name |
1-(4-fluorophenyl)-4,4-dimethylpentan-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FN/c1-13(2,3)12(15)9-6-10-4-7-11(14)8-5-10/h4-5,7-8,12H,6,9,15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHCPEUKOLRUHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCC1=CC=C(C=C1)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1099598-51-2 |
Source
|
Record name | 1-(4-fluorophenyl)-4,4-dimethylpentan-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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